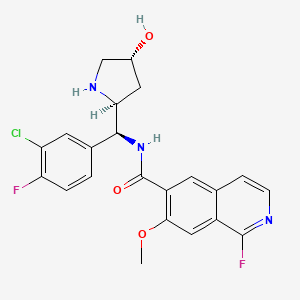
N-((S)-(3-chloro-4-fluorophenyl)((2S,4R)-4-hydroxypyrrolidin-2-yl)methyl)-1-fluoro-7-methoxyisoquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS89002333 is a potent, orally active inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA). It has shown significant anti-tumor activity, particularly in fibrolamellar hepatocellular carcinoma (FL-HCC) models expressing the DNAJB1-PRKACA fusion gene . The compound has an IC50 value of 0.3 nM, indicating its high potency .
Chemical Reactions Analysis
DS89002333 undergoes various chemical reactions, primarily focusing on its inhibitory activity against PRKACA. The compound inhibits the phosphorylation of the cAMP response element-binding protein (CREB) in a dose-dependent manner . Common reagents and conditions used in these reactions include different concentrations of DS89002333 and incubation times, which result in a dose-dependent decrease in phosphorylation of CREB . Major products formed from these reactions are typically related to the inhibition of PRKACA activity and subsequent downstream effects.
Scientific Research Applications
DS89002333 has several scientific research applications, particularly in the study of fibrolamellar hepatocellular carcinoma (FL-HCC). It has shown good anti-tumor activity in patient-derived xenograft models of FL-HCC expressing the DNAJB1-PRKACA fusion gene . The compound can be used to study the molecular mechanisms underlying FL-HCC and to develop potential therapeutic strategies for this type of cancer. Additionally, DS89002333 can be used in cell viability assays and other in vitro studies to investigate its effects on various cellular processes .
Mechanism of Action
DS89002333 exerts its effects by inhibiting the activity of PRKACA, a key enzyme involved in the cAMP signaling pathway . By inhibiting PRKACA, DS89002333 prevents the phosphorylation of CREB, a transcription factor that regulates the expression of various genes involved in cell growth and survival . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis, contributing to its anti-tumor activity .
Comparison with Similar Compounds
DS89002333 is unique in its high potency and specificity as a PRKACA inhibitor. Similar compounds include its enantiomers, ®-DS89002333 and (2S,4R)-DS89002333, which also exhibit inhibitory activity against PRKACA . DS89002333 stands out due to its exceptional potency (IC50 of 0.3 nM) and its demonstrated efficacy in FL-HCC models . Other PRKACA inhibitors may not exhibit the same level of potency or specificity, making DS89002333 a valuable tool in cancer research.
Biological Activity
Overview of the Compound
N-((S)-(3-chloro-4-fluorophenyl)((2S,4R)-4-hydroxypyrrolidin-2-yl)methyl)-1-fluoro-7-methoxyisoquinoline-6-carboxamide is a synthetic compound that belongs to the class of isoquinoline derivatives. These types of compounds often exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Isoquinoline derivatives typically interact with various biological targets, such as enzymes and receptors. The presence of functional groups like hydroxyl (-OH) and carboxamide (-CONH2) can enhance their binding affinity to target proteins, potentially influencing pathways involved in cell signaling and metabolism.
Antitumor Activity
Many isoquinoline derivatives have been studied for their antitumor properties. For instance:
- In vitro studies : Compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- In vivo studies : Animal models have demonstrated that isoquinoline derivatives can reduce tumor growth and metastasis.
Antimicrobial Activity
Isoquinoline compounds are also known for their antimicrobial properties:
- Bacterial Inhibition : Certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies suggest effectiveness against fungal pathogens, making them potential candidates for antifungal drug development.
Neuroprotective Effects
Research indicates that isoquinoline derivatives may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease:
- Mechanisms : They may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
- Anticancer Properties : A study involving a structurally similar isoquinoline compound demonstrated a significant reduction in tumor size in murine models when administered over a period of four weeks.
- Antimicrobial Efficacy : In vitro tests showed that a related compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Neuroprotection : Research indicated that certain isoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress in vitro.
Data Table
Properties
Molecular Formula |
C22H20ClF2N3O3 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[(S)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20+/m1/s1 |
InChI Key |
KALMTELCNYQBGB-MJWYBRSISA-N |
Isomeric SMILES |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)N[C@H]([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















